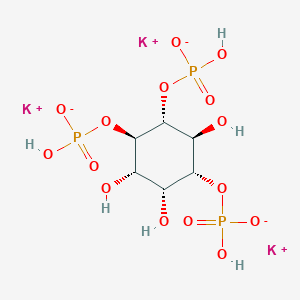
D-Myo-inositol 1,4,5-triphosphate tripotassium salt
説明
D-Myo-inositol 1,4,5-triphosphate tripotassium salt (IP3-K3) is a small molecule derived from inositol, a six-carbon sugar alcohol found in plants and animals. IP3-K3 is an important second messenger molecule involved in a variety of cellular processes, including signal transduction, calcium homeostasis, and cell proliferation. It has been widely studied in the scientific community due to its potential applications in a variety of fields, including medicine and biotechnology.
科学的研究の応用
Synthesis and Chemical Properties
D-Myo-inositol 1,4,5-triphosphate tripotassium salt (D-myo-IP3) is synthesized from myo-inositol, exhibiting properties nearly identical to naturally isolated D-myo-IP3 in terms of nuclear magnetic resonance spectroscopic properties and biological activity. This synthesis is crucial for further biological and pharmacological studies (Reese & Ward, 1987).
Role in Hormonal Regulation and PCOS
D-myo-IP3 acts as a precursor to inositol triphosphate, a significant second messenger in hormonal regulation, including thyroid-stimulating hormone (TSH), follicle-stimulating hormone (FSH), and insulin. Its role in managing polycystic ovary syndrome (PCOS), a common cause of infertility, is particularly notable. In PCOS, myo-inositol is effective in improving insulin sensitivity and is a quality marker for oocyte evaluation, with implications for fertility treatments (Bizzarri & Carlomagno, 2014).
Inositol Phosphates and Cellular Signaling
Inositol phosphates, including D-myo-IP3, play a pivotal role in cellular signaling systems, particularly in nonexcitable cells. They signal the release of stored calcium from intracellular sites to the cytoplasm, thereby regulating muscle contraction, cell secretion, metabolism, and cell growth and differentiation. The study of the inositol phosphate-calcium signaling system has revealed its complexity and critical role in diverse physiological processes (Putney & Bird, 1993).
Binding to Specific Sites in Rat Cerebellum
D-myo-IP3 demonstrates the ability to bind to specific sites in rat cerebellum, showing resistance to a specific 5-phosphatase. This resistance offers potential for investigating phosphoinositide-linked receptors, thus providing insights into the molecular mechanisms of action of D-myo-IP3 in neurological processes (Willcocks, Potter, Cooke & Nahorski, 1988).
Potential in Neurodegenerative Diseases and Diabetes
D-myo-IP3 and its derivatives have been explored for their potential roles in neurodegenerative diseases and diabetes. While myo-inositol is the most studied, other isomers like scyllo-inositol are relevant for neurodegenerative diseases, and D-chiro-inositol has implications in diabetes management. The exploration of these roles highlights the diverse biological functions and potential therapeutic applications of D-myo-IP3 and related compounds (Thomas, Mills & Potter, 2016).
作用機序
Safety and Hazards
D-Myo-inositol 1,4,5-triphosphate tripotassium salt is a biologically active compound. When using it, personal protective equipment should be worn to avoid skin and eye contact . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution .
特性
IUPAC Name |
tripotassium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.3K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMSEISCCNPXIL-ZKVWPJASSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[K+].[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[K+].[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12K3O15P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid](/img/structure/B3026358.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide](/img/structure/B3026360.png)

![[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3026363.png)


![(1R,2'S,3'As,12R,14R)-2',12-dimethylspiro[13-oxa-2,10,17-triazatetracyclo[10.3.2.02,11.04,9]heptadeca-4,6,8,10-tetraene-14,4'-3,3a-dihydro-2H-imidazo[1,2-a]indole]-1',3,16-trione](/img/structure/B3026367.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide](/img/structure/B3026370.png)
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026371.png)
![N-{(2s,3r,4e)-3-Hydroxy-1-[(3-O-Sulfo-Beta-D-Galactopyranosyl)oxy]octadec-4-En-2-Yl}dodecanamide](/img/structure/B3026372.png)
![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026375.png)

